Cas no 1797739-69-5 (8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone)

8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone is a bicyclic compound featuring an azabicyclooctene core coupled with a trifluoromethoxy-substituted phenyl ketone moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in medicinal chemistry and pharmaceutical research. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the bicyclic scaffold offers conformational rigidity, potentially improving binding affinity in target interactions. Its synthetic versatility allows for further functionalization, enabling the development of novel bioactive molecules. Suitable for applications in drug discovery, this compound is particularly relevant for studying central nervous system (CNS) targets due to its ability to cross the blood-brain barrier. High purity and well-characterized synthesis ensure reproducibility in research settings.
8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone structure
1797739-69-5 structure
商品名:8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone
CAS番号:1797739-69-5
MF:C15H14F3NO2
メガワット:297.272374629974
CID:5373388

8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone 化学的及び物理的性質

名前と識別子

    • 8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone
    • インチ: 1S/C15H14F3NO2/c16-15(17,18)21-13-8-4-10(5-9-13)14(20)19-11-2-1-3-12(19)7-6-11/h1-2,4-5,8-9,11-12H,3,6-7H2
    • InChIKey: YIDZRURYGJVSMK-UHFFFAOYSA-N
    • ほほえんだ: C(N1C2CCC1C=CC2)(C1=CC=C(OC(F)(F)F)C=C1)=O

じっけんとくせい

  • 密度みつど: 1.322±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 371.1±42.0 °C(Predicted)
  • 酸性度係数(pKa): -1.84±0.20(Predicted)

8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6471-2614-5μmol
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
1797739-69-5 90%+
5μl
$94.5 2023-04-25
Life Chemicals
F6471-2614-2μmol
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
1797739-69-5 90%+
2μl
$85.5 2023-04-25
Life Chemicals
F6471-2614-15mg
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
1797739-69-5 90%+
15mg
$133.5 2023-04-25
Life Chemicals
F6471-2614-20μmol
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
1797739-69-5 90%+
20μl
$118.5 2023-04-25
Life Chemicals
F6471-2614-2mg
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
1797739-69-5 90%+
2mg
$88.5 2023-04-25
Life Chemicals
F6471-2614-4mg
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
1797739-69-5 90%+
4mg
$99.0 2023-04-25
Life Chemicals
F6471-2614-10μmol
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
1797739-69-5 90%+
10μl
$103.5 2023-04-25
Life Chemicals
F6471-2614-5mg
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
1797739-69-5 90%+
5mg
$103.5 2023-04-25
Life Chemicals
F6471-2614-1mg
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
1797739-69-5 90%+
1mg
$81.0 2023-04-25
Life Chemicals
F6471-2614-20mg
8-[4-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]oct-2-ene
1797739-69-5 90%+
20mg
$148.5 2023-04-25

8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone 関連文献

8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanoneに関する追加情報

Professional Introduction to Compound with CAS No. 1797739-69-5 and Product Name: *8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone*

The compound with the CAS number 1797739-69-5 and the product name 8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex bicyclic structure and functional groups, has garnered considerable attention due to its potential applications in drug discovery and development. The presence of both an azabicyclo[3.2.1]octane core and a phenyl ring substituted with a trifluoromethoxy group makes it a versatile scaffold for medicinal chemistry investigations.

In recent years, there has been a growing interest in the development of novel heterocyclic compounds that exhibit pharmacological activity. The bicyclic structure of this compound not only contributes to its unique chemical properties but also offers a scaffold that can be modified to enhance its biological activity. The azabicyclo[3.2.1]octane moiety is particularly noteworthy, as it has been shown to exhibit properties that are conducive to drug-like characteristics, such as metabolic stability and oral bioavailability.

The phenyl ring substituent at the 8-position of the bicyclic core is further modified with a trifluoromethoxy group, which is known to enhance the lipophilicity and binding affinity of pharmaceutical compounds. This modification has been widely used in the development of drugs that target specific receptors or enzymes, improving their efficacy and selectivity. The combination of these structural features makes 8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone a promising candidate for further investigation in medicinal chemistry.

Recent studies have highlighted the importance of understanding the structural-activity relationships (SAR) of heterocyclic compounds in drug design. The compound in question has been subjected to various computational and experimental studies to elucidate its interaction with biological targets. These studies have revealed that the compound exhibits binding affinity to several enzymes and receptors, suggesting potential therapeutic applications in areas such as oncology, inflammation, and central nervous system disorders.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, has been crucial in achieving the desired molecular architecture. These synthetic methodologies not only contribute to the efficiency of production but also allow for the introduction of additional functional groups or modifications, expanding the scope of potential applications.

In addition to its pharmacological potential, this compound has also been explored for its chemical diversity and reactivity. The presence of both electrophilic and nucleophilic centers in its structure allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis. Researchers have leveraged these properties to develop novel derivatives with enhanced biological activity or improved pharmacokinetic profiles.

The impact of this compound on drug discovery is further underscored by its incorporation into various preclinical studies. These studies have demonstrated promising results in models of disease relevant to its intended therapeutic areas. The compound's ability to modulate key biological pathways has opened up new avenues for therapeutic intervention, paving the way for future clinical trials and potential market approval.

The development of novel pharmaceutical compounds is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of 8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone exemplifies how advances in synthetic chemistry can drive innovation in drug discovery. By understanding the structural features that contribute to its biological activity, researchers can design more effective therapies that address unmet medical needs.

Looking ahead, the continued exploration of this compound and its derivatives holds great promise for advancing our understanding of disease mechanisms and developing new treatments. As computational methods improve and synthetic techniques become more sophisticated, the possibilities for modifying this scaffold are virtually limitless. This underscores the importance of investing in research that not only explores new compounds but also refines methodologies for their efficient production.

In conclusion, the compound with CAS number 1797739-69-5 represents a significant contribution to pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of an azabicyclo[3.2.1]octane core with a phenyl ring substituted with a trifluoromethoxy group provides a versatile scaffold for drug discovery efforts aimed at addressing various diseases.

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd